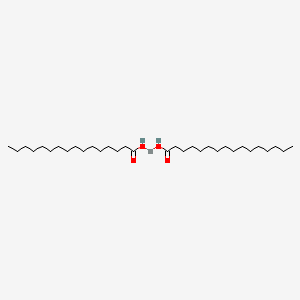
Bis(palmitoyloxy)ZINC
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Zinc palmitate, AldrichCPR, is a chemical compound with the empirical formula C32H62O4Zn and a molecular weight of 576.22 g/mol . It is a zinc salt of palmitic acid, a saturated fatty acid commonly found in plants and animals. This compound is part of the AldrichCPR collection, which includes unique chemicals provided for early discovery research .
準備方法
Synthetic Routes and Reaction Conditions: Zinc palmitate can be synthesized through the reaction of zinc oxide or zinc acetate with palmitic acid. The reaction typically involves heating the reactants in an organic solvent such as ethanol or toluene to facilitate the formation of zinc palmitate .
Industrial Production Methods: In industrial settings, zinc palmitate is produced by reacting zinc salts with palmitic acid under controlled temperature and pressure conditions. The process may involve the use of catalysts to enhance the reaction rate and yield .
化学反応の分析
Types of Reactions: Zinc palmitate undergoes various chemical reactions, including:
Oxidation: Zinc palmitate can be oxidized to form zinc oxide and other by-products.
Reduction: It can be reduced to yield zinc metal and palmitic acid.
Substitution: Zinc palmitate can participate in substitution reactions where the zinc ion is replaced by other metal ions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as hydrogen gas or sodium borohydride are used.
Substitution: Reactions often involve metal salts like copper sulfate or iron chloride.
Major Products Formed:
Oxidation: Zinc oxide and palmitic acid derivatives.
Reduction: Zinc metal and palmitic acid.
Substitution: New metal palmitates and zinc salts.
科学的研究の応用
Zinc palmitate has diverse applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its role in cellular processes and as a component of biological membranes.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anti-inflammatory properties.
Industry: Utilized in the production of cosmetics, lubricants, and coatings.
作用機序
Zinc palmitate exerts its effects through several mechanisms:
Molecular Targets: It interacts with cellular membranes, enzymes, and proteins, influencing their structure and function.
Pathways Involved: Zinc palmitate can modulate signaling pathways related to inflammation, oxidative stress, and cell proliferation.
類似化合物との比較
Zinc stearate: Another zinc salt of a fatty acid, commonly used as a lubricant and release agent.
Zinc oleate: A zinc salt of oleic acid, used in the production of paints and coatings.
Zinc acetate: A zinc salt of acetic acid, used in dietary supplements and as a reagent in chemical synthesis.
Uniqueness: Zinc palmitate is unique due to its specific fatty acid composition, which imparts distinct physical and chemical properties. Its applications in various fields, from biology to industry, highlight its versatility and importance in scientific research .
特性
分子式 |
C32H64O4Zn |
|---|---|
分子量 |
578.2 g/mol |
IUPAC名 |
hexadecanoic acid;zinc |
InChI |
InChI=1S/2C16H32O2.Zn/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18;/h2*2-15H2,1H3,(H,17,18); |
InChIキー |
YJPOIEZJPRXXQA-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCCC(=O)O.CCCCCCCCCCCCCCCC(=O)O.[Zn] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


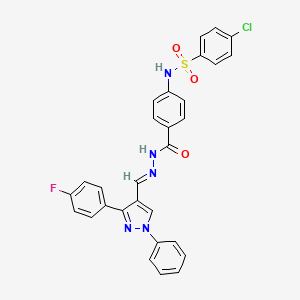

![2-[4-(propan-2-yl)-4H-1,2,4-triazol-3-yl]ethan-1-amine](/img/structure/B12051727.png)
![N-[4,4-dibromo-5-oxo-1-(2,4,6-trichlorophenyl)pyrazol-3-yl]acetamide](/img/structure/B12051731.png)
![6-(3,4-Dichlorophenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazole](/img/structure/B12051738.png)
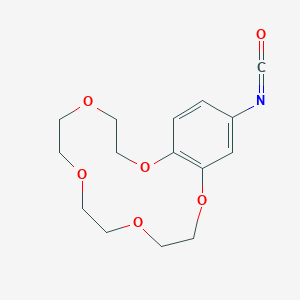
![2-{[4-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,6-dichlorophenyl)acetamide](/img/structure/B12051751.png)

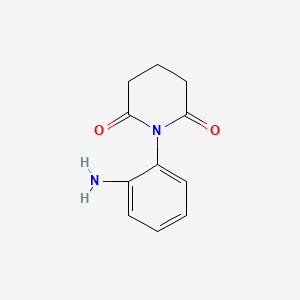

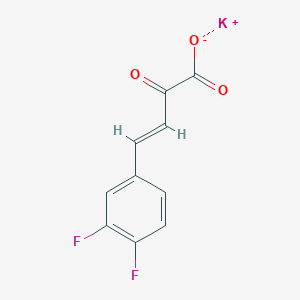
![(R,R)-[2-(4'-i-Propyloxazolin-2'-yl)ferrocenyl]diphenylphosphine, AldrichCPR](/img/structure/B12051783.png)


